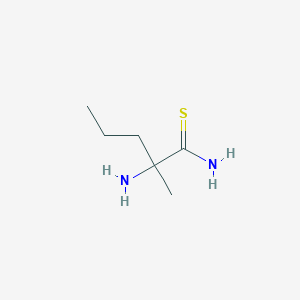
2-Amino-2-methylpentanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpentanethioamide is an organic compound characterized by the presence of an amino group, a methyl group, and a thioamide group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpentanethioamide typically involves the reaction of ketones, amines, and elemental sulfur. One common method is the Willgerodt–Kindler reaction, where ketones react with amines and elemental sulfur at high temperatures to form thioamides . This reaction can be facilitated by various catalysts such as sulfated polyborate, HBF4–SiO2, and sulfated tungstate .
Industrial Production Methods
Industrial production of thioamides, including this compound, often involves the use of thionating reagents that replace the oxygen atom in ordinary amides with a sulfur atom . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpentanethioamide undergoes various chemical reactions, including:
Oxidation: Thioamides can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thioamides can yield corresponding amines.
Substitution: Thioamides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with thioamides under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methylpentanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpentanethioamide involves its interaction with various molecular targets. Thioamides can alter hydrogen bonding networks, metal interactions, and peptide folding . These interactions can lead to changes in the biological activity of proteins and peptides, making thioamides valuable in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpentane: Similar structure but lacks the thioamide group.
2-Amino-2-methylpropanethioamide: Similar thioamide group but different carbon backbone.
Uniqueness
2-Amino-2-methylpentanethioamide is unique due to the presence of both an amino group and a thioamide group on a pentane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C6H14N2S |
|---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2-amino-2-methylpentanethioamide |
InChI |
InChI=1S/C6H14N2S/c1-3-4-6(2,8)5(7)9/h3-4,8H2,1-2H3,(H2,7,9) |
InChI Key |
KHJSGYHDECGUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)



![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)




